3,4-dimethoxy-N-(4-{[(3-methoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide
CAS No.: 1005308-28-0
Cat. No.: VC7186438
Molecular Formula: C21H21N3O5S
Molecular Weight: 427.48
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1005308-28-0 |
|---|---|
| Molecular Formula | C21H21N3O5S |
| Molecular Weight | 427.48 |
| IUPAC Name | 3,4-dimethoxy-N-[4-[2-(3-methoxyanilino)-2-oxoethyl]-1,3-thiazol-2-yl]benzamide |
| Standard InChI | InChI=1S/C21H21N3O5S/c1-27-16-6-4-5-14(10-16)22-19(25)11-15-12-30-21(23-15)24-20(26)13-7-8-17(28-2)18(9-13)29-3/h4-10,12H,11H2,1-3H3,(H,22,25)(H,23,24,26) |
| Standard InChI Key | MNUKMXABHFQOSE-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)C(=O)NC2=NC(=CS2)CC(=O)NC3=CC(=CC=C3)OC)OC |
Introduction
Chemical Structure and Molecular Features
The molecule comprises a central thiazole ring substituted at the 2-position with a benzamide group and at the 4-position with a carbamoylmethyl moiety linked to a 3-methoxyphenyl group. Key structural elements include:
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Thiazole core: A five-membered heterocyclic ring containing nitrogen and sulfur atoms, known for its metabolic stability and role in drug design .
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3,4-Dimethoxybenzamide: A benzamide derivative with methoxy substituents at the 3- and 4-positions, which may enhance solubility and modulate electronic interactions with biological targets .
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N-(3-Methoxyphenyl)carbamoylmethyl group: A carbamate-linked substituent introducing additional methoxy functionality, potentially influencing binding affinity and selectivity .
Comparative analysis with analogues from the literature reveals that alkyl and aryl substitutions on the thiazole nitrogen significantly impact biological activity. For instance, compounds with longer alkyl chains (e.g., 5p in ) demonstrated nanomolar efficacy in antimigration assays, suggesting that the methoxy groups in this compound may similarly optimize pharmacokinetic properties.
Synthetic Pathways and Structural Modifications
While no direct synthesis route for this specific compound is documented, analogous thiazole derivatives are typically synthesized through sequential acylation and alkylation reactions . A plausible route involves:
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Thiazole ring formation: Condensation of thiourea with α-haloketones to generate 2-aminothiazole intermediates.
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N-Alkylation: Introduction of the carbamoylmethyl group via reaction with chloroacetyl chloride followed by coupling with 3-methoxyaniline.
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Benzamide substitution: Acylation of the thiazole-2-amine with 3,4-dimethoxybenzoyl chloride.
Critical challenges include regioselectivity in thiazole substitution and maintaining stereochemical integrity during carbamoylation. Modifications to the methoxy positions (e.g., shifting from 3,4- to 2,5-dimethoxy) could alter electronic effects, as seen in analogues where halogen or trifluoromethyl groups enhanced activity .
Biological Activity and Mechanism of Action
Although direct data for this compound are unavailable, structurally related thiazoles exhibit potent antimetastatic effects via fascin inhibition, an actin-bundling protein overexpressed in metastatic cancers . Key findings from analogues include:
Table 1. Biological Activities of Selected Thiazole Analogues
| Compound | IC₅₀ (Migration Assay) | Cytotoxicity (10 μM) | Antiangiogenic Activity |
|---|---|---|---|
| 5p | 24 nM | Non-toxic | Strong (CAM assay) |
| 5o | 31 nM | Moderate | Strong (CAM assay) |
| 14e | 0.758 μM | Low | Not tested |
The methoxy substituents in 3,4-dimethoxy-N-(4-{[(3-methoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide may enhance target binding through hydrogen bonding and π-π stacking interactions, akin to the role of halogen substituents in 14e . Additionally, the carbamoylmethyl linker could improve membrane permeability compared to bulkier alkyl chains.
Pharmacological Implications
Fascin inhibition disrupts actin bundling, impairing cancer cell migration and invasion . Overexpression of fascin in MDA-MB-231 cells increased migration 2.4-fold, which was reversed by thiazole treatment . The compound’s antiangiogenic potential is inferred from analogues like 5p, which suppressed VEGF-induced vessel formation in chick chorioallantoic membrane assays .
Future Directions and Optimization Strategies
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Structural Optimization:
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Replace methoxy groups with bioisosteres (e.g., trifluoromethoxy) to enhance metabolic stability.
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Investigate the impact of thiazole ring position (4- vs. 5-substitution) on fascin binding.
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In Vivo Studies: Evaluate pharmacokinetics and toxicity profiles in murine models.
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Target Validation: Confirm fascin interaction via co-crystallization or fluorescence polarization assays.
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